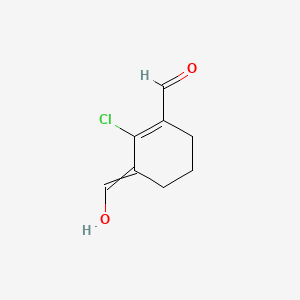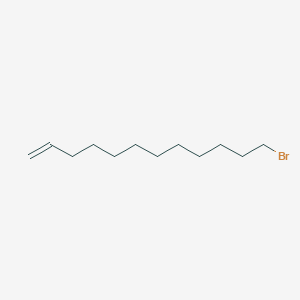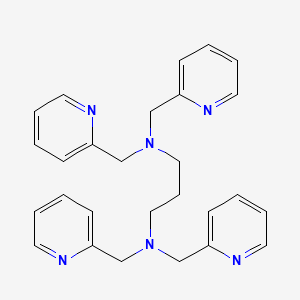
3-Methyl-1,5-Pentandiyldiacrylat
Übersicht
Beschreibung
3-Methyl-1,5-pentanediyl diacrylate, also known as SR341, is a difunctional acrylic monomer used in UV/LED and EB curing applications or as a co-monomer for polymer synthesis . It is also used in various applications such as Graphic Arts, Plastic Coatings, Metal Coatings, Adhesives, Electronics, and Wood Coatings .
Molecular Structure Analysis
The molecular formula of 3-Methyl-1,5-pentanediyl diacrylate is C12H18O4 . The average mass is 226.269 Da and the monoisotopic mass is 226.120514 Da .Chemical Reactions Analysis
3-Methyl-1,5-pentanediyl diacrylate can react to synthesize enantioenriched saturated aza-heterocycles by reacting with various amines in the presence of an iridium catalyst. It can also be used to synthesize polyesters containing carbon-carbon double bonds via bis(nonafluorobutanesulfonyl)imide-catalyzed polycondensation with unsaturated cyclic anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1,5-pentanediyl diacrylate include a density of 1.0±0.1 g/cm3, a boiling point of 296.6±23.0 °C at 760 mmHg, and a flash point of 138.9±21.0 °C . It also has a molar refractivity of 60.6±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 224.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Grafik
Im Bereich der Grafik wird 3-Methyl-1,5-Pentandiyldiacrylat als niedrigviskoses und geruchsarmes Verdünnungsmittel für UV- und EB-strahlhärtbare Lacke und pigmentierte Beschichtungen wie Tinten sowie für UV-Tintenstrahldruckanwendungen verwendet . Seine Eigenschaften verbessern die Qualität von Grafikdrucken durch bessere Haftung und Gelbverfärbungswiderstand.
Kunststoffbeschichtungen
Diese Verbindung findet ihre Anwendung in Kunststoffbeschichtungen, da sie Filme bilden kann, die hart und dennoch flexibel sind . Es ist besonders wertvoll in Beschichtungen, bei denen Klarheit und Haltbarkeit im Vordergrund stehen, wie z. B. in Schutzschichten über Kunststoffsubstraten.
Metallbeschichtungen
This compound: wird in Metallbeschichtungen verwendet, um die Haftung und Korrosionsbeständigkeit zu verbessern . Die Beschichtungen profitieren von der Reaktivität und Härte der Verbindung, die zur Langlebigkeit und zum Schutz von Metalloberflächen beitragen.
Klebstoffe
In Klebstoffen dient dieses Diacrylat als reaktives Verdünnungsmittel, das die Leistung von UV- und EB-härtenden Klebstoffzusammensetzungen verbessert . Es verleiht wünschenswerte Eigenschaften wie hohe Dehnung und gute Haftung, was es für eine Vielzahl von Klebeanwendungen geeignet macht.
Elektronik
Die Elektronikindustrie verwendet This compound in der Formulierung von Beschichtungen und Vergussstoffen, die elektronische Bauteile schützen . Seine niedrige Viskosität macht es ideal für Anwendungen, die eine präzise Durchflussregelung erfordern, und seine Reaktivität sorgt für eine starke, dauerhafte Verbindung.
Holzbeschichtungen
Bei Holzbeschichtungen wird die Verbindung für ihre Fähigkeit geschätzt, in die Holzstruktur einzudringen und diese zu verstärken, wodurch ein verbesserter Schutz und eine hochwertige Oberfläche erzielt werden . Es wird in UV-härtbaren Beschichtungen verwendet, die aufgrund ihrer schnellen Härtungszeiten und geringeren Umweltbelastung bevorzugt werden.
Tintenstrahldrucke
Die niedrige Viskosität von This compound macht es zu einer ausgezeichneten Wahl für Tintenstrahldrucke . Es hilft bei der Formulierung von Tinten, die die richtigen Fließeigenschaften für eine gleichmäßige Druckleistung und scharfe Bildqualität haben.
Nachwachsende Monomerquelle
Es wird laufend an biobasierten Alternativen zu dieser Verbindung geforscht, was zu nachhaltigeren und kostengünstigeren Produktionsverfahren für die UV- und EB-härtbare Industrie führen könnte . Dies steht im Einklang mit der wachsenden Nachfrage nach umweltfreundlichen Materialien in der wissenschaftlichen Forschung und industriellen Anwendungen.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-methyl-5-prop-2-enoyloxypentyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-4-11(13)15-8-6-10(3)7-9-16-12(14)5-2/h4-5,10H,1-2,6-9H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGIEMYBDGDBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C=C)CCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40108418 | |
| Record name | 3-Methyl-1,5-pentanediyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40108418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
64194-22-5 | |
| Record name | 3-Methyl-1,5-pentanediol diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64194-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064194225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-1,5-pentanediyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40108418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,5-pentanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




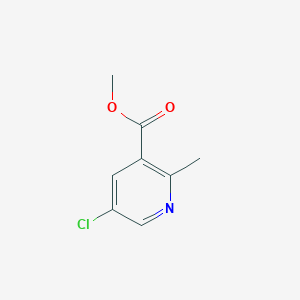
![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)

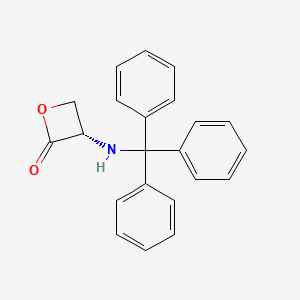

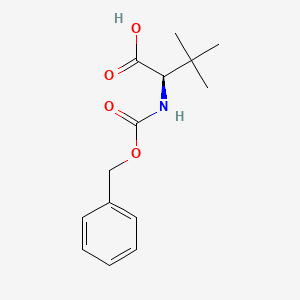

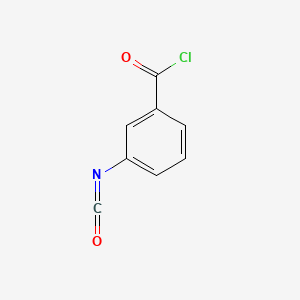
![5-Amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid](/img/structure/B1588575.png)
